GPR35 Agonist Potency: EC₅₀ of 303 nM Positions Compound as a Moderate‑Potency Tool Distinct from High‑Potency Leads
In a β‑arrestin recruitment assay using human GPR35 expressed in CHO cells, 4‑(6‑Bromo‑2‑oxo‑2H‑chromene‑3‑amido)benzoic acid (reported as CHEMBL2392168) exhibited an EC₅₀ of 303 nM [1]. This value positions the compound as a moderate‑potency agonist relative to the most potent GPR35 agonists identified to date. For comparison, compound 24 from a coumarin‑like diacid series achieved an EC₅₀ of 8 nM in a similar assay format, while pyrroloquinoline quinone (PQQ) displayed an EC₅₀ of 71.4 nM [2]. The approximately 38‑fold lower potency compared to compound 24 and 4‑fold lower potency compared to PQQ defines a distinct pharmacological window that may be advantageous for studies where maximal receptor activation is not desired or where off‑target effects associated with higher potency agonists are to be avoided.
| Evidence Dimension | Agonist potency at human GPR35 |
|---|---|
| Target Compound Data | EC₅₀ = 303 nM |
| Comparator Or Baseline | Compound 24: EC₅₀ = 8 nM; PQQ: EC₅₀ = 71.4 nM |
| Quantified Difference | ~38‑fold less potent than compound 24; ~4‑fold less potent than PQQ |
| Conditions | β‑arrestin recruitment assay; human GPR35 expressed in CHO cells; 90 min incubation |
Why This Matters
Provides a quantifiable potency benchmark that enables researchers to select this compound when moderate GPR35 activation is required, offering a differentiated tool within the GPR35 agonist chemical space.
- [1] BindingDB. BDBM50436021 (CHEMBL2392168). Affinity Data: EC₅₀ = 303 nM for human GPR35 agonist activity. Accessed 2026-04-21. View Source
- [2] Wei L, Hou T, Lu C, et al. Structure-Activity Relationship Studies of Coumarin-like Diacid Derivatives as Human G Protein-Coupled Receptor-35 (hGPR35) Agonists and a Consequent New Design Principle. J Med Chem. 2021;64(5):2634-2647. View Source
